
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th position on a tetrahydronaphthalen-2-one skeleton. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be achieved through several methods. One common approach involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one-1-carboxylic acid, while reduction can produce 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.
Applications De Recherche Scientifique
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.
Medicine: Research on this compound may explore its potential as a pharmaceutical intermediate or its biological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one: Contains a fluorine atom, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H13BrO |
|---|---|
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
6-bromo-4,4-dimethyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H13BrO/c1-12(2)7-10(14)5-8-3-4-9(13)6-11(8)12/h3-4,6H,5,7H2,1-2H3 |
Clé InChI |
UHOHVSOTEMCNSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC2=C1C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


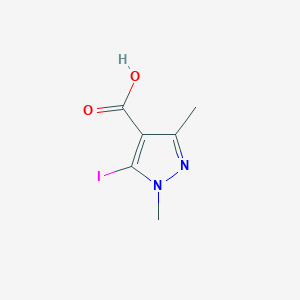
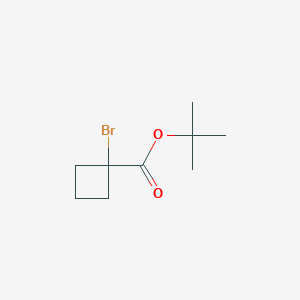
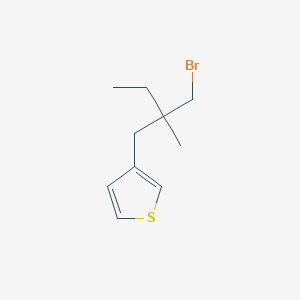
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
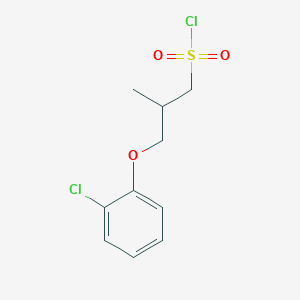
![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
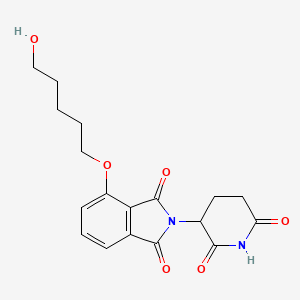
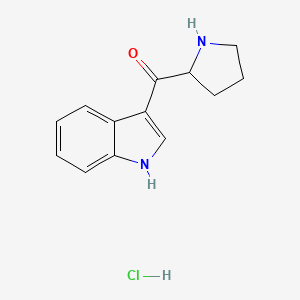
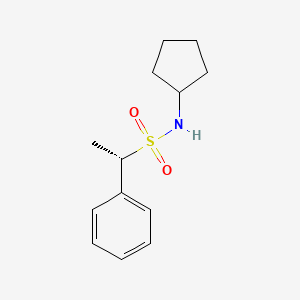

![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
